3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one 3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Brand Name: Vulcanchem
CAS No.: 1308384-30-6
VCID: VC2934461
InChI: InChI=1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3
SMILES: CN1CC2(CCCNCC2)OC1=O
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol

3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

CAS No.: 1308384-30-6

Cat. No.: VC2934461

Molecular Formula: C9H16N2O2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one - 1308384-30-6

Specification

CAS No. 1308384-30-6
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
IUPAC Name 3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Standard InChI InChI=1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3
Standard InChI Key JRXNPMMTBWQQMF-UHFFFAOYSA-N
SMILES CN1CC2(CCCNCC2)OC1=O
Canonical SMILES CN1CC2(CCCNCC2)OC1=O

Introduction

Chemical Structure and Identification

Structural Characteristics

3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one possesses a spirocyclic structure containing a 5-membered oxazolone ring fused to a 7-membered piperidine ring through a spiro carbon atom. The molecule contains two nitrogen atoms - one within the oxazolone ring (N-3 position) bearing a methyl substituent, and another in the piperidine ring (N-8 position). The carbonyl group at the C-2 position of the oxazolone ring contributes to the compound's reactivity profile and hydrogen-bonding capabilities .

The heterocyclic nature of this compound, particularly its spiro arrangement, creates a three-dimensional structure with well-defined spatial orientation. This structural configuration is particularly valuable in medicinal chemistry applications where precise molecular recognition is essential for biological activity.

Chemical Identifiers and Properties

The compound can be identified through various systematic chemical identifiers as presented in Table 1:

IdentifierValue
IUPAC Name3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
CAS Number1308384-30-6
Molecular FormulaC₉H₁₆N₂O₂
Molecular Weight184.24 g/mol
InChI1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3
InChI KeyJRXNPMMTBWQQMF-UHFFFAOYSA-N

Table 1: Chemical identifiers of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

The physical properties of the compound include its solid physical form at room temperature, with a relatively moderate molecular weight that generally favors good absorption characteristics in biological systems . The commercial samples typically have a purity of 90% or higher, making them suitable for research and development applications .

Synthesis and Chemical Reactivity

Reactivity Profile

Based on its structural features, 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one likely exhibits the following reactivity patterns:

  • The carbonyl group at the C-2 position may undergo typical reactions of amides, including nucleophilic addition.

  • The tertiary amine (N-3) bearing the methyl group has limited reactivity due to steric constraints.

  • The secondary amine (N-8) in the piperidine ring provides a reactive site for functionalization through N-alkylation, N-acylation, or other transformations.

  • The spiro carbon center creates a conformationally rigid system that may influence the reactivity of adjacent functional groups.

These reactivity patterns make the compound versatile for further derivatization in medicinal chemistry and chemical biology applications.

ParameterRecommendation
Storage TemperatureRoom temperature (RT)
Shipping ConditionsRoom temperature
Special PrecautionsStandard laboratory safety measures
Intended UseResearch purposes only; not for human use

Table 2: Storage and handling recommendations for 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

The compound should be stored according to standard laboratory practices for organic compounds, in a tightly sealed container protected from moisture and light. Appropriate personal protective equipment should be used when handling the compound, including gloves, eye protection, and laboratory coats.

Applications in Chemical Research

Role in Medicinal Chemistry

Spirocyclic compounds like 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one are valuable scaffolds in medicinal chemistry due to their three-dimensional structures, which can provide unique binding interactions with biological targets. The presence of multiple heteroatoms (oxygen and nitrogen) offers hydrogen bonding capabilities that can enhance target selectivity and binding affinity.

The compound may serve as:

  • A building block for constructing more complex bioactive molecules

  • A pharmacophore that interacts with specific biological targets

  • A scaffold for the development of focused compound libraries

Structural Derivatives

The basic structure of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one can be elaborated to create more complex derivatives with enhanced properties or specific functionalities. One such example is 8-(1,3-benzothiazole-6-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, where the N-8 position is functionalized with a benzothiazole moiety through a carbonyl linkage . Such modifications can dramatically alter the physicochemical and biological properties of the core scaffold.

Structure-Activity Relationships

Key Structural Features

The structure-activity relationships (SAR) for 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one and its derivatives are likely influenced by several key structural elements:

  • The spiro junction, which creates a rigid three-dimensional framework

  • The N-methyl group at position 3, which affects the electronic properties and hydrogen bonding capabilities

  • The carbonyl functionality, which serves as a hydrogen bond acceptor

  • The secondary amine at position 8, which provides a site for further functionalization and can act as a hydrogen bond donor

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) would be suitable methods for analyzing the purity and identity of 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. The expected mass spectrum would show a molecular ion peak at m/z 185 ([M+H]⁺) corresponding to the protonated molecule.

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